N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide
Description
N-(3,4-Difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a benzofuran-based small molecule characterized by a pivalamido (2,2-dimethylpropanamido) substituent at the 3-position of the benzofuran core and a 3,4-difluorophenyl carboxamide group at the 2-position.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSCZQKBBABIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with a suitable benzofuran derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like MnO2 in dry CH2Cl2.
Reduction: Reduction reactions can be performed using reducing agents such as NaBH4.
Substitution: Halogen substitution reactions can occur, particularly involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is compared to structurally analogous benzofuran or aryl-carboxamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 3,4-difluorophenyl group in the target compound enhances lipophilicity compared to 3-(trifluoromethyl)phenyl () but reduces it relative to chloropyrazole-containing analogs (). The pivalamido group introduces steric hindrance, which may reduce metabolic degradation compared to smaller substituents like methyl or dimethylaminopropyl ().
Biological Target Specificity: GSK 2141795 () demonstrates explicit activity as a pan-AKT inhibitor, attributed to its chloropyrazole and difluorobenzyl groups. In contrast, the target compound lacks documented kinase-targeting motifs (e.g., pyrazole or pyrimidine), suggesting divergent mechanisms. N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide () acts as an insect growth regulator, highlighting how carboxamide derivatives can span therapeutic and agrochemical applications depending on substituent patterns.
Synthetic Accessibility :
- The target compound’s benzofuran core is synthetically simpler than the tetrahydrofuran or isobenzofuran derivatives in and . However, the pivalamido group may require specialized coupling reagents (e.g., HATU or EDC, as seen in ) for efficient amidation .
Pharmacokinetic and Physicochemical Considerations
Biological Activity
N-(3,4-Difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18F2N2O3
- Molecular Weight : 348.34 g/mol
The synthesis typically involves the reaction of 3-pivalamidobenzofuran-2-carboxylic acid with 3,4-difluoroaniline under controlled conditions to yield the desired amide derivative. The synthetic route is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.
Antitumor Activity
This compound has shown promising antitumor activity in several studies. Its mechanism is believed to involve the inhibition of specific pathways associated with cancer cell proliferation.
Table 1: Antitumor Activity Data
The compound exhibited a selective cytotoxic effect against HepG2 liver cancer cells compared to A549 lung cancer cells, indicating its potential as a targeted therapy.
Antiviral Activity
Recent investigations have also highlighted its antiviral properties, particularly against hepatitis C virus (HCV). The compound acts as a selective inhibitor targeting viral replication mechanisms.
Case Study: HCV Inhibition
In a study evaluating various derivatives for their antiviral efficacy, this compound demonstrated significant inhibition of HCV replication in vitro. The results indicated that the compound could effectively reduce viral load in infected cell lines, showcasing its potential for therapeutic development against HCV.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Disruption of Viral Replication : By targeting viral proteins essential for replication, it reduces the ability of the virus to propagate within host cells.
Efficacy in Preclinical Models
Preclinical studies have shown that this compound not only inhibits tumor growth but also enhances apoptosis in cancer cells. In animal models, it has been observed to significantly reduce tumor size without notable toxicity.
Table 2: Summary of Preclinical Findings
Q & A
Q. What are the key synthetic routes for N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide, and how is the benzofuran core constructed?
The synthesis typically involves a multi-step process:
- Cyclization : Formation of the benzofuran ring via acid-catalyzed cyclization of a precursor containing a ketone and hydroxyl group.
- Amidation : Reaction of pivalic acid derivatives with aniline intermediates to introduce the pivalamido group.
- Coupling : Final coupling of the 3,4-difluorophenyl moiety using carbodiimide-mediated amidation. Characterization relies on NMR (for functional group verification) and X-ray crystallography (for structural confirmation) using programs like SHELXL .
Q. How is the compound’s structural integrity validated in experimental settings?
Structural validation employs:
- Single-crystal X-ray diffraction (SCXRD) : Refinement via SHELXL to resolve bond lengths, angles, and torsional parameters .
- Spectroscopic techniques : H/C NMR and IR spectroscopy to confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Q. What in vitro assays are recommended for preliminary biological activity screening?
Initial screening often includes:
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition).
- Cytotoxicity profiling : Use of cancer cell lines (e.g., MTT assay) with IC determination.
- Receptor binding studies : Radioligand displacement assays for GPCR or nuclear receptor targets .
Q. How can researchers access reliable computational descriptors for pharmacokinetic predictions?
Use PubChem and ChemAxon for:
- Lipophilicity (LogP) : Predicted via fragment-based methods.
- Polar surface area (PSA) : Critical for blood-brain barrier permeability.
- ADME properties : Tools like SwissADME integrate these descriptors for bioavailability predictions .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?
Advanced refinement strategies include:
- Twinning analysis : Use SHELXL ’s TWIN command to model twinned datasets, particularly for high-symmetry space groups.
- Disorder modeling : Partial occupancy assignment and restraints for flexible substituents (e.g., pivaloyl groups).
- Validation tools : PLATON or Mercury to check for geometric outliers .
Q. What methodologies are effective for elucidating structure-activity relationships (SAR) in benzofuran analogs?
SAR studies require:
- Analog synthesis : Systematic modification of substituents (e.g., fluorophenyl vs. chlorophenyl groups).
- Biological profiling : Parallel testing against isoforms (e.g., kinase variants) to identify selectivity drivers.
- Computational docking : AutoDock Vina or Glide to map binding interactions (e.g., hydrogen bonding with the carboxamide group) .
Q. How should researchers address conflicting biological data (e.g., inconsistent IC50_{50}50 values across assays)?
Mitigation strategies include:
- Orthogonal assays : Validate results using unrelated methods (e.g., SPR vs. fluorescence polarization).
- Batch reproducibility checks : Ensure compound purity via HPLC and control for solvent/detergent interference.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., ’s fluorobenzamido analogs) .
Q. What advanced techniques are used to study the compound’s interaction with metabolic enzymes (e.g., CYP450 isoforms)?
Employ:
Q. How can molecular dynamics (MD) simulations enhance understanding of target binding kinetics?
MD workflows involve:
- Force field parameterization : Use GAFF or CHARMM for accurate ligand modeling.
- Trajectory analysis : Identify stable binding poses and residue interactions (e.g., π-π stacking with fluorophenyl groups).
- Free energy calculations : MM-PBSA or FEP to predict binding affinity changes upon mutation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
